4-Nitrophenylhydrazine

Beschreibung

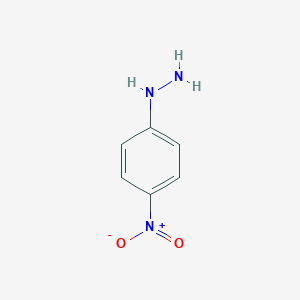

4-nitrophenylhydrazine is a member of the class of phenylhydrazines that is phenylhydrazine substituted at the 4-position by a nitro group. It has a role as a mutagen. It is a member of phenylhydrazines and a C-nitro compound. It derives from a phenylhydrazine.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-8-5-1-3-6(4-2-5)9(10)11/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVPXBDOWDXXEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Record name | 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

636-99-7 (hydrochloride) | |

| Record name | 4-Nitrophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4059207 | |

| Record name | Hydrazine, (4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-Nitrophenylhydrazine is a orange-red leaflet or needles wetted with water. It will emit toxic oxides of nitrogen when heated to decomposition. It is slightly heavier than water and insoluble in water. It may be irritating to skin, eyes and mucous membranes. It may be toxic by ingestion. It may be explosive and sensitive to friction in the dry state. It is used as a reagent for ketones and aliphatic aldehydes., Orange-red solid; [Merck Index] Orange crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (4-Nitrophenyl)hydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000946 [mmHg] | |

| Record name | (4-Nitrophenyl)hydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-16-3 | |

| Record name | 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (4-Nitrophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Nitrophenyl)hydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, (4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, (4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-NITROPHENYL)HYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I8586432K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Nitrophenylhydrazine from 4-Nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis of 4-nitrophenylhydrazine, a valuable reagent in analytical chemistry and a versatile building block in the synthesis of pharmaceuticals and heterocyclic compounds.[1] The described methodology is a robust, two-step process involving the diazotization of 4-nitroaniline followed by the reduction of the resulting diazonium salt.[1]

Reaction Overview and Mechanism

The synthesis proceeds in two distinct stages:

-

Diazotization: 4-nitroaniline, a primary aromatic amine, is treated with nitrous acid (HNO₂) at low temperatures (0–5 °C).[2][3] The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl), to form the 4-nitrophenyldiazonium chloride intermediate.[4][5] Maintaining a low temperature is critical as diazonium salts are thermally unstable and can decompose violently at higher temperatures.[6]

-

Reduction: The diazonium salt is then reduced to the corresponding hydrazine derivative.[1] Common reducing agents for this transformation include stannous chloride (SnCl₂) or sodium sulfite/bisulfite.[1][7] This guide details a protocol using stannous chloride in concentrated hydrochloric acid, which yields 4-nitrophenylhydrazine hydrochloride as a precipitate.[2]

Safety Precautions and Hazard Management

Extreme caution must be exercised throughout this procedure.

-

Chemical Hazards :

-

4-Nitroaniline : Toxic if swallowed, inhaled, or in contact with skin.[8][9][10] It may cause organ damage through prolonged exposure.[8][9]

-

Sodium Nitrite : Oxidizing agent. Toxic if swallowed.

-

Concentrated Hydrochloric Acid : Corrosive. Causes severe skin burns and eye damage.

-

Stannous Chloride : Harmful if swallowed. Causes skin irritation and serious eye irritation.

-

4-Nitrophenylhydrazine : Can be explosive and sensitive to friction or shock in its dry state.[11] It is typically supplied and handled wetted with water.[11] It is also toxic and may be fatal if ingested or absorbed through the skin.[11]

-

-

Procedural Hazards :

-

Diazonium Salts : Aryl diazonium salts are notoriously unstable and can be explosive in solid, dry form.[6][12] Never isolate the diazonium salt intermediate. [12][13] The reaction must be kept below 5 °C at all times to prevent rapid decomposition and potential explosion.[6][13]

-

Gas Evolution : The decomposition of diazonium salts releases nitrogen (N₂) gas, which can cause pressure buildup.[6] Ensure the reaction vessel is not sealed and is properly vented.[6][13]

-

-

Required Personal Protective Equipment (PPE) :

-

Wear a lab coat, chemical splash goggles, and a face shield.

-

Use heavy-duty chemical-resistant gloves (e.g., butyl rubber). Inspect gloves before use.[8]

-

All operations must be performed inside a certified chemical fume hood.

-

Experimental Protocol

This protocol is adapted from established laboratory procedures for the synthesis of 4-nitrophenylhydrazine hydrochloride.[2]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Nitroaniline | 138.12 | 1.47 g | 10.6 |

| Sodium Nitrite (NaNO₂) | 69.00 | 717 mg | 10.4 |

| Stannous Chloride (SnCl₂) | 189.60 | 4.7 g | 20.8 |

| Concentrated HCl | ~37% w/w | 4 mL | - |

| Deionized Water | 18.02 | 4 mL | - |

Step-by-Step Procedure

Stage 1: Formation of 4-Nitrophenyldiazonium Chloride [2]

-

In a flask, dissolve 4-nitroaniline (1.47 g, 10.6 mmol) in concentrated hydrochloric acid (2 mL).

-

Cool the resulting solution to 0 °C using an ice-salt bath with continuous stirring.

-

In a separate beaker, dissolve sodium nitrite (717 mg, 10.4 mmol) in ice-cooled water (4 mL).

-

Add the cold sodium nitrite solution dropwise to the stirred 4-nitroaniline solution. Maintain the internal temperature strictly between 0 and 5 °C throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour.[2] The mixture contains the in situ generated 4-nitrophenyldiazonium chloride. Do not isolate this intermediate.

Stage 2: Reduction to 4-Nitrophenylhydrazine Hydrochloride [2]

-

In a separate flask, prepare an ice-cooled solution of stannous chloride (4.7 g, 20.8 mmol) in concentrated hydrochloric acid (2 mL).

-

Slowly and carefully add the cold stannous chloride solution to the diazonium salt mixture from Stage 1, ensuring the temperature remains at 0 °C.

-

Continue stirring the reaction mixture at 0 °C for an additional 2 hours. A yellow-orange precipitate of the product will form.[2]

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid thoroughly with several portions of ice-cold water until the filtrate is neutral (pH ≈ 7).[2]

-

Dry the final product, 4-nitrophenylhydrazine hydrochloride, under vacuum overnight.

Results and Characterization

The procedure described is expected to yield the target compound as a hydrochloride salt.

Expected Yield and Physical Properties

| Parameter | Expected Value | Reference |

| Product Form | Yellow-orange crystalline solid | [2] |

| Expected Yield | ~39% (approx. 640 mg) | [2] |

| Melting Point | 157-158 °C (for free base) | [7] |

Note: The free base can be obtained by neutralizing the hydrochloride salt with a base like sodium acetate or sodium bicarbonate.[7]

Characterization Data

The structure of the synthesized compound can be confirmed using standard analytical techniques.

| Technique | Expected Data (¹H NMR in DMSO-d₆) | Reference |

| ¹H NMR | δ 4.49 (s, 2H), 6.78 (d, J=8.78 Hz, 2H), 7.98 (d, J=9.29 Hz, 2H), 8.41 (s, 1H) | [2] |

This guide provides a comprehensive framework for the synthesis of 4-nitrophenylhydrazine. Adherence to the detailed safety protocols is paramount for the successful and safe execution of this procedure.

References

- 1. 4-Nitrophenylhydrazine | 100-16-3 | Benchchem [benchchem.com]

- 2. 4-Nitrophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]

- 5. Diazotisation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. westliberty.edu [westliberty.edu]

- 9. tcichemicals.com [tcichemicals.com]

- 10. carlroth.com [carlroth.com]

- 11. 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tetrazolelover.at.ua [tetrazolelover.at.ua]

An In-depth Technical Guide to 4-Nitrophenylhydrazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylhydrazine is a prominent organic compound characterized by a phenylhydrazine core substituted with a nitro group at the para position. This reagent is of significant interest to researchers and professionals in analytical chemistry, organic synthesis, and drug development. Its utility stems from the reactive hydrazine moiety, which readily undergoes condensation reactions with aldehydes and ketones to form stable, often colored, 4-nitrophenylhydrazone derivatives. This property makes it an invaluable tool for the detection, quantification, and characterization of carbonyl compounds. Furthermore, the incorporation of the 4-nitrophenylhydrazine scaffold into larger molecules is a strategy employed in the synthesis of various heterocyclic compounds and potential pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to 4-Nitrophenylhydrazine.

Chemical Properties and Structure

4-Nitrophenylhydrazine is an orange-red crystalline solid.[1][2][3] The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the hydrazine functional group.[3]

Structure

| Identifier | Value |

| IUPAC Name | (4-nitrophenyl)hydrazine[1] |

| Synonyms | p-Nitrophenylhydrazine, 1-(4-Nitrophenyl)hydrazine, PNPH[3][4][5] |

| CAS Number | 100-16-3[1][4] |

| Molecular Formula | C₆H₇N₃O₂[2][4] |

| SMILES | C1=CC(=CC=C1NN)--INVALID-LINK--[O-][3] |

| InChI Key | KMVPXBDOWDXXEN-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 153.14 g/mol | [1][2][3] |

| Appearance | Orange-red leaflets or needles | [1][2][3] |

| Melting Point | ~156 °C (decomposes) | [2][6] |

| Boiling Point | 276.04 °C (rough estimate) | [2][7] |

| Solubility | Soluble in hot water, DMSO, and Methanol.[1][8] Insoluble in cold water.[2][3] | |

| pKa (Predicted) | 3.81 ± 0.20 | [2][7] |

Experimental Protocols

Synthesis of 4-Nitrophenylhydrazine Hydrochloride

A common and established method for the synthesis of 4-nitrophenylhydrazine involves the diazotization of 4-nitroaniline followed by reduction of the resulting diazonium salt.[3] Two detailed protocols using different reducing agents are provided below.

Protocol 1: Synthesis using Stannous Chloride Reduction [1]

This procedure details the synthesis of 4-nitrophenylhydrazine hydrochloride from 4-nitroaniline using stannous chloride as the reducing agent.

Materials:

-

4-nitroaniline

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Stannous chloride

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers and flasks

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve 1.47 g (10.6 mmol) of 4-nitroaniline in 2 mL of concentrated hydrochloric acid in a flask.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Prepare a solution of 717 mg (10.4 mmol) of sodium nitrite in 4 mL of ice-cold water.

-

Add the sodium nitrite solution dropwise to the 4-nitroaniline solution while maintaining the temperature at 0 °C. Continue stirring for 1 hour in the ice bath.

-

Prepare a pre-cooled solution of 4.7 g (20.8 mmol) of stannous chloride in 2 mL of concentrated hydrochloric acid.

-

Slowly add the cold stannous chloride solution to the diazonium salt mixture.

-

Continue stirring the reaction mixture at 0 °C for 2 hours. A yellow-orange precipitate will form.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid thoroughly with ice-cold water until the filtrate is neutral (pH ≈ 7).

-

Dry the precipitate under vacuum overnight to yield 4-nitrophenylhydrazine hydrochloride.

Protocol 2: Synthesis using Sodium Bisulfite Reduction [2]

This alternative procedure utilizes sodium bisulfite as the reducing agent.

Materials:

-

p-Nitroaniline

-

Sodium carbonate

-

Sodium bicarbonate

-

Sodium bisulfite solution

-

Sodium hydroxide solution

-

Potassium chloride

-

Concentrated hydrochloric acid

-

Ammonia solution (25%)

-

Sodium acetate

-

Deionized water

-

Ice-salt bath

-

Mechanical stirrer

-

Beakers, flasks, and porcelain dish

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Diazotize 34.5 g (0.25 mole) of p-nitroaniline using a standard procedure.

-

Cool the resulting diazonium solution in an ice-salt bath and slowly add sodium carbonate with continuous mechanical stirring until the solution is very slightly acidic to Congo red. Maintain the temperature near 0 °C.

-

Neutralize the remaining acid with a small amount of sodium bicarbonate.

-

Filter the solution to remove any flocks.

-

Pour the clear filtrate with continuous stirring into a solution cooled to 10 °C, prepared by mixing 155 g of sodium bisulfite solution and 21 ml of sodium hydroxide solution.

-

Add 120 g of potassium chloride to precipitate the potassium salt of nitrophenylhydrazinedisulfonic acid. Stir until all the potassium chloride is dissolved and let it stand overnight in a cold place.

-

Filter the resulting yellow paste by suction, press it out, and wash with a cold 10% potassium chloride solution.

-

Transfer the filter cake to a porcelain dish and gradually add 140 ml of concentrated hydrochloric acid while stirring to form a homogeneous paste. Let it stand at room temperature for 4 hours.

-

Warm the mixture on a water bath, stirring thoroughly, until the yellow paste converts to a coarsely crystalline, light red suspension of p-nitrophenylhydrazine hydrochloride. Continue heating for another 15 minutes.

-

Place the mixture in a cold chest overnight, then filter with suction and wash with a cold mixture of equal volumes of concentrated hydrochloric acid and water.

-

Dissolve the filter cake in 300 ml of lukewarm water and filter again.

-

Neutralize most of the hydrochloric acid with 25 ml of 25% ammonia solution (the solution should remain acidic to litmus).

-

Complete the precipitation by adding a solution of 15 g of crystalline sodium acetate in 40 ml of water to obtain 4-nitrophenylhydrazine.

Derivatization of Carbonyl Compounds

The reaction of 4-nitrophenylhydrazine with aldehydes and ketones to form 4-nitrophenylhydrazones is a cornerstone of its application in analytical chemistry.[3] This reaction is a classic example of a nucleophilic addition-elimination reaction.[3]

General Protocol for Hydrazone Formation:

Materials:

-

Carbonyl compound (aldehyde or ketone)

-

4-Nitrophenylhydrazine

-

Ethanol (or other suitable solvent)

-

Concentrated hydrochloric acid or sulfuric acid (catalyst)

-

Beakers or flasks

-

Heating apparatus (if necessary)

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the carbonyl compound in a minimal amount of ethanol.

-

In a separate flask, prepare a solution of 4-nitrophenylhydrazine in ethanol. A small amount of concentrated acid (e.g., hydrochloric acid) is typically added as a catalyst. The solution may need to be warmed gently to facilitate dissolution.[9]

-

Add the carbonyl compound solution to the 4-nitrophenylhydrazine reagent solution.

-

A precipitate of the 4-nitrophenylhydrazone derivative, often yellow, orange, or red, should form. The mixture may require gentle heating to initiate or complete the reaction.[9]

-

Cool the mixture to room temperature and then in an ice bath to maximize the precipitation of the hydrazone.[9]

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[9]

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for the synthesis of 4-Nitrophenylhydrazine HCl via stannous chloride reduction.

Caption: General workflow for the derivatization of carbonyl compounds with 4-Nitrophenylhydrazine.

Safety and Handling

4-Nitrophenylhydrazine is a powerful explosive and can be sensitive to friction and shock, especially in its dry state.[2][3][5] It is often supplied and handled wetted with water to reduce its explosive hazard.[3][5] It is flammable and may be toxic by ingestion.[2][3] It can be irritating to the skin, eyes, and mucous membranes.[2][3] When heated to decomposition, it emits toxic oxides of nitrogen.[1][3][5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

4-Nitrophenylhydrazine remains a chemical of significant importance in both academic research and industrial applications. Its well-defined reactivity with carbonyl compounds provides a reliable method for their analysis and characterization. The synthetic routes to 4-nitrophenylhydrazine are well-established, allowing for its accessible preparation in a laboratory setting. Researchers and drug development professionals can leverage the chemical properties of this compound for the synthesis of novel heterocyclic structures and as a derivatization agent in analytical methodologies. Proper understanding of its chemical properties, adherence to established experimental protocols, and strict observation of safety precautions are paramount for its effective and safe utilization.

References

- 1. 4-Nitrophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. 4-Nitrophenylhydrazine | 100-16-3 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. (4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. unitedchem.com [unitedchem.com]

- 8. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

4-Nitrophenylhydrazine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitrophenylhydrazine, a versatile chemical compound with significant applications in analytical chemistry, organic synthesis, and potentially in pharmaceutical research. This document details its core physicochemical properties, provides in-depth experimental protocols for its synthesis and key applications, and explores the mechanistic pathways of its reactivity and biological effects.

Core Properties of 4-Nitrophenylhydrazine

4-Nitrophenylhydrazine, an organic compound, is recognized for its utility as a reagent and a building block in various chemical syntheses.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 100-16-3 | [1][2][3][4][5] |

| Molecular Weight | 153.14 g/mol | [1][2][3][6] |

| Molecular Formula | C₆H₇N₃O₂ | [1][3][4] |

| Appearance | Orange-red leaflets or needles | [2][6][7] |

| Melting Point | ~156 °C (decomposes) | [3][5][7] |

| Solubility | Soluble in hot water, ethanol, and DMSO.[2][7] | |

| Purity (for AR Grade) | ≥98.50% | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and key applications of 4-Nitrophenylhydrazine are outlined below, providing a practical guide for laboratory professionals.

Synthesis of 4-Nitrophenylhydrazine Hydrochloride

A common laboratory-scale synthesis of 4-Nitrophenylhydrazine hydrochloride involves the reduction of a diazonium salt derived from 4-nitroaniline.

Materials and Reagents:

-

4-nitroaniline

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Stannous chloride

-

Ice

-

Water

Procedure:

-

Dissolve 1.47 g (10.6 mmol) of 4-nitroaniline in 2 mL of concentrated hydrochloric acid. Cool the solution to 0°C using an ice bath.[3]

-

Prepare a solution of 717 mg (10.4 mmol) of sodium nitrite in 4 mL of water. Add this solution dropwise to the 4-nitroaniline solution while maintaining the temperature at 0°C and stirring continuously for one hour.[3]

-

In a separate flask, prepare a pre-cooled solution of 4.7 g (20.8 mmol) of stannous chloride in 2 mL of concentrated hydrochloric acid.[3]

-

Slowly add the cold stannous chloride solution to the diazonium salt mixture. Continue stirring at 0°C for an additional 2 hours.[3]

-

A yellow-orange precipitate of 4-nitrophenylhydrazine hydrochloride will form. Collect the precipitate by filtration.[3]

-

Wash the precipitate thoroughly with ice-cold water until the filtrate is neutral (pH ≈ 7).[3]

-

Dry the final product under vacuum overnight.[3]

Detection of Carbonyl Compounds (Brady's Test)

4-Nitrophenylhydrazine is a key component of Brady's reagent, used for the qualitative detection of aldehydes and ketones. The reaction forms a characteristic precipitate of 2,4-dinitrophenylhydrazone.

Materials and Reagents:

-

Sample containing a potential aldehyde or ketone

-

Brady's Reagent (a solution of 2,4-dinitrophenylhydrazine in a mixture of methanol and sulfuric acid or phosphoric acid)

-

Ethanol (95%)

-

Test tubes

Procedure:

-

Dissolve 2-3 drops of the test compound in 2 mL of 95% ethanol in a small test tube.[8]

-

Add 2 mL of the 2,4-dinitrophenylhydrazine reagent to the solution.[8]

-

Observe for the formation of an orange-yellow precipitate, which indicates the presence of an aldehyde or a ketone.[8] The reaction typically occurs within a few minutes.[8]

Synthesis of Azo Dyes

4-Nitrophenylhydrazine can be used as a precursor to form diazonium salts, which are then coupled with other aromatic compounds to synthesize azo dyes. A general procedure using a similar starting material, 4-nitroaniline, illustrates the process.

Materials and Reagents:

-

4-nitroaniline

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Coupling agent (e.g., salicylic acid)

-

Sodium hydroxide solution

-

Ice

-

Water

Procedure:

-

Diazotization: In a beaker, dissolve 4-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath.[9]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the amine solution, maintaining the low temperature. This forms the diazonium salt.[9]

-

Coupling: In a separate beaker, dissolve the coupling component, such as salicylic acid, in an aqueous sodium hydroxide solution and cool it to 0-5°C.[9][10]

-

Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.[9]

-

A colored azo dye will precipitate out of the solution. The mixture is typically stirred for 1-2 hours at low temperatures to ensure the completion of the reaction.[9]

-

The dye can then be collected by filtration, washed, and dried.

Signaling Pathways and Logical Relationships

While 4-Nitrophenylhydrazine is not a signaling molecule in the traditional biological sense, its reactivity and biological effects can be described through logical pathways and reaction mechanisms.

Nucleophilic Addition-Elimination with Carbonyls

The reaction of 4-Nitrophenylhydrazine with aldehydes and ketones is a classic example of nucleophilic addition-elimination.[1] This two-stage process is fundamental to its use in carbonyl detection.

Caption: Nucleophilic addition-elimination reaction workflow.

Proposed Mechanism of Mutagenicity

4-Nitrophenylhydrazine has been reported to have mutagenic properties.[6] While the exact mechanism is a subject of ongoing research, studies on related compounds suggest a pathway involving the induction of oxidative stress and interference with DNA precursors.

Caption: Potential pathways of 4-Nitrophenylhydrazine-induced mutagenicity.

References

- 1. 4-Nitrophenylhydrazine | 100-16-3 | Benchchem [benchchem.com]

- 2. Evidence for different mechanisms of action behind the mutagenic effects of 4-NOPD and OPD: the role of DNA damage, oxidative stress and an imbalanced nucleotide pool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Nitrophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-NITROPHENYL HYDRAZINE AR | Lab chemical supplier, Laboratory chemical suppliers, Laboratory chemicals manufacturer, Lab chemical manufacturer, Laboratory Chemicals, Lab chemicals exporter, Lab chemical distributors, Alpha Chemika India. [alphachemika.co]

- 6. nbinno.com [nbinno.com]

- 7. 4-Nitrophenylhydrazine | 100-16-3 [chemicalbook.com]

- 8. monad.edu.in [monad.edu.in]

- 9. benchchem.com [benchchem.com]

- 10. One Part of Chemistry: Synthesis of azo dyes [1chemistry.blogspot.com]

An In-depth Technical Guide to the Solubility of 4-Nitrophenylhydrazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylhydrazine (C₆H₇N₃O₂) is an important organic reagent primarily used in analytical chemistry to identify ketones and aldehydes, with which it forms characteristic colored precipitates known as 4-nitrophenylhydrazones. Its utility extends to the synthesis of various heterocyclic compounds and pharmaceutical intermediates. Understanding the solubility of 4-nitrophenylhydrazine in different organic solvents is a critical prerequisite for its application in chemical synthesis, purification processes like recrystallization, and analytical method development.

This guide provides a comprehensive overview of the solubility characteristics of 4-nitrophenylhydrazine, a structured summary of its solubility in various common organic solvents, and a detailed experimental protocol for determining solubility.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for 4-nitrophenylhydrazine in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data from various chemical sources allow for a useful summary. The following table consolidates this information for practical laboratory use. It is important to note that solubility is temperature-dependent; "soluble" generally refers to solubility at or near room temperature unless otherwise specified.

Table 1: Solubility of 4-Nitrophenylhydrazine in Various Solvents

| Solvent | Chemical Formula | Type | Solubility | Temperature | Remarks & Source(s) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | Room Temp. | [1][2] |

| Methanol | CH₃OH | Polar Protic | Soluble | Room Temp. | The hydrochloride salt is also soluble in methanol.[1][2][3] |

| Ethanol (EtOH) | C₂H₅OH | Polar Protic | Soluble | Hot | Used for recrystallization, implying lower solubility at cold temperatures.[4] |

| Water | H₂O | Polar Protic | Insoluble/Slightly Soluble | Cold | PubChem and CAMEO Chemicals list it as insoluble.[5][6] Other sources indicate slight solubility.[7] |

| Water | H₂O | Polar Protic | Soluble | Hot | [4] |

Note: The hydrochloride salt of 4-nitrophenylhydrazine is reported to be soluble in DMSO, Methanol, and Water.[2]

Factors Influencing Solubility

The solubility of 4-nitrophenylhydrazine is governed by the principle of "like dissolves like."[8] Its molecular structure, featuring a polar nitro group (-NO₂) and a hydrazine group (-NHNH₂), as well as a nonpolar benzene ring, allows for a range of intermolecular interactions.

-

Polarity : The presence of polar functional groups enables interaction with polar solvents like methanol and DMSO through dipole-dipole forces and hydrogen bonding.

-

Temperature : As observed with water and ethanol, the solubility of 4-nitrophenylhydrazine generally increases with temperature.[4] This is a common characteristic for solid solutes and is the principle behind purification by recrystallization.

-

Hydrogen Bonding : The hydrazine group can act as a hydrogen bond donor, and the nitro group and hydrazine nitrogens can act as acceptors, facilitating dissolution in protic solvents like alcohols and water.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted technique. This protocol outlines the necessary steps for its implementation in a research setting.

Objective: To determine the equilibrium solubility of 4-nitrophenylhydrazine in a specific organic solvent at a constant temperature.

Materials:

-

4-Nitrophenylhydrazine (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Screw-cap vials or flasks

-

Constant temperature shaker bath or incubator/orbital shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

A validated analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-nitrophenylhydrazine to a screw-cap vial. An amount that ensures a solid phase remains after equilibration is crucial. For a preliminary test, start with approximately 50-100 mg of solid in 2-5 mL of the solvent.[9]

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical, but the exact time should be determined by analyzing samples at different time points (e.g., 24, 48, 72 hours) until the concentration in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and let it stand at the same constant temperature to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

-

Sampling and Dilution:

-

Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette.

-

To avoid crystallization due to temperature changes, the sampling should be performed quickly.

-

Immediately filter the sample using a syringe filter suitable for the organic solvent (e.g., PTFE) to remove any remaining microscopic particles.

-

Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical instrument. A serial dilution may be necessary.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the precise concentration of 4-nitrophenylhydrazine.

-

A calibration curve must be prepared beforehand using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the isothermal shake-flask method for determining solubility.

Caption: Workflow for Isothermal Solubility Determination.

References

- 1. 4-Nitrophenylhydrazine | 100-16-3 | Benchchem [benchchem.com]

- 2. 4-Nitrophenylhydrazine hydrochloride CAS#: 636-99-7 [m.chemicalbook.com]

- 3. 4-NITROPHENYLHYDRAZINE HYDROCHLORIDE – TJK Speciality N Fine Chemicals [tjkchemicals.in]

- 4. 4-Nitrophenylhydrazine | 100-16-3 [chemicalbook.com]

- 5. (4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. lobachemie.com [lobachemie.com]

- 8. chem.ws [chem.ws]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Mechanism of 4-Nitrophenylhydrazine with Carbonyls: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between 4-nitrophenylhydrazine and carbonyl compounds. It details the underlying chemical principles, provides actionable experimental protocols, and presents quantitative data to support further research and development in areas where this classic reaction remains highly relevant, including analytical chemistry and the synthesis of novel chemical entities.

Core Reaction Mechanism: Nucleophilic Addition-Elimination

The reaction between 4-nitrophenylhydrazine and an aldehyde or ketone is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction.[1][2][3] The overall transformation results in the formation of a 4-nitrophenylhydrazone, a stable and often crystalline derivative, with the elimination of a water molecule.[1] The reaction is typically catalyzed by an acid.[4][5][6]

The mechanism can be broken down into two primary stages:

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal amino group (-NH2) of 4-nitrophenylhydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone.[4][6][7] This step is often facilitated by acid catalysis, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic hydrazine.[4] This addition results in the formation of a tetrahedral intermediate known as a carbinolamine.[4][6]

-

Elimination (Dehydration): The carbinolamine intermediate is unstable and readily undergoes dehydration.[4][6] Proton transfer from the nitrogen to the oxygen atom converts the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of a stable carbon-nitrogen double bond (C=N), yielding the final 4-nitrophenylhydrazone product.[2][4]

The presence of the electron-withdrawing nitro group at the para position of the phenyl ring increases the acidity of the N-H protons and influences the electronic properties of the hydrazine, but the fundamental mechanism remains the same as with other substituted hydrazines. The resulting 4-nitrophenylhydrazones are often brightly colored, crystalline solids with sharp melting points, which has historically made them useful for the qualitative identification and characterization of aldehydes and ketones.[2][8]

Visualizing the General Reaction Mechanism

Caption: General mechanism of 4-nitrophenylhydrazone formation.

Experimental Protocols

The reaction is commonly performed using "Brady's reagent," a solution of 2,4-dinitrophenylhydrazine (a related compound, but the protocol is analogous for the 4-nitro isomer) in a mixture of methanol and sulfuric acid.[1][3] However, various protocols exist, and the choice of solvent and acid catalyst can be adapted based on the solubility and reactivity of the specific carbonyl compound.

Protocol 1: General Synthesis of 4-Nitrophenylhydrazone from an Aldehyde/Ketone

This protocol is a generalized procedure adapted from multiple sources for the derivatization of a generic carbonyl compound.[4][5][9]

Materials:

-

4-Nitrophenylhydrazine

-

Aldehyde or Ketone

-

Ethanol (95%)

-

Concentrated Sulfuric Acid or Hydrochloric Acid

-

Erlenmeyer flask

-

Beakers

-

Graduated cylinders

-

Hot plate

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask, filter paper)

Procedure:

-

Preparation of the 4-Nitrophenylhydrazine Reagent:

-

Carefully dissolve 0.5 g of 4-nitrophenylhydrazine in 10 mL of concentrated sulfuric acid in a beaker. Gentle warming may be required.

-

In a separate flask, prepare a mixture of 15 mL of 95% ethanol and 5 mL of deionized water.

-

Slowly and with stirring, add the 4-nitrophenylhydrazine-sulfuric acid solution to the ethanol-water mixture.[4][5]

-

-

Reaction with the Carbonyl Compound:

-

Dissolve approximately 0.5 g of the aldehyde or ketone in 20 mL of 95% ethanol in a separate Erlenmeyer flask.[4]

-

Add the prepared 4-nitrophenylhydrazine reagent to the ethanolic solution of the carbonyl compound.[4]

-

A precipitate of the 4-nitrophenylhydrazone should form, often immediately. The color can range from yellow to deep red.[2][8]

-

Warm the mixture on a water bath for 5-10 minutes to ensure the reaction goes to completion.[5]

-

-

Isolation and Purification of the Product:

-

Allow the mixture to cool to room temperature, then place it in an ice bath to maximize crystallization.[4]

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and residual acid.[4]

-

The crude product can be further purified by recrystallization from a suitable solvent, such as hot ethanol or ethyl acetate.[9]

-

Dry the purified crystals and determine the melting point and yield.

-

Visualizing the Experimental Workflow

Caption: Workflow for the synthesis and purification of 4-nitrophenylhydrazones.

Quantitative Data

The reaction of 4-nitrophenylhydrazine with carbonyls provides derivatives with distinct physical and spectroscopic properties. The following tables summarize key quantitative data for representative 4-nitrophenylhydrazones.

Table 1: Physical Properties of Selected 4-Nitrophenylhydrazones

| Carbonyl Precursor | Product Name | Molecular Formula (Product) | Melting Point (°C) | Appearance |

| Benzaldehyde | Benzaldehyde 4-nitrophenylhydrazone | C₁₃H₁₁N₃O₂ | 190-192 | Orange-red solid |

| Acetophenone | Acetophenone 4-nitrophenylhydrazone | C₁₄H₁₃N₃O₂ | 250 | Yellow-orange solid |

| Propanal | Propanal 4-nitrophenylhydrazone | C₉H₁₁N₃O₂ | 155 | Yellow solid |

| Propanone (Acetone) | Propanone 4-nitrophenylhydrazone | C₉H₁₀N₃O₂ | 126 | Yellow-orange solid |

Note: Melting points can vary based on purity and crystalline form.

Table 2: Spectroscopic Data for a Representative 4-Nitrophenylhydrazone

Spectroscopic data is crucial for the unambiguous identification of the synthesized hydrazone. The data below is for a generic aromatic 4-nitrophenylhydrazone, illustrating typical chemical shifts and mass-to-charge ratios.

| Data Type | Feature | Typical Value/Observation | Reference |

| ¹³C NMR | Azomethine Carbon (C=N) | 144 - 145 ppm | [10] |

| Carbonyl Carbon (C=O) of precursor | Absent in product | [10] | |

| Aromatic Carbons | 115 - 148 ppm | [10] | |

| Mass Spec. | Molecular Ion Peak (M⁺) | Calculated m/z for the specific hydrazone | [10] |

| Elemental Analysis | %C, %H, %N | Within ±0.4% of calculated values | [10] |

Conclusion

The reaction of 4-nitrophenylhydrazine with aldehydes and ketones is a robust and reliable method for the derivatization and characterization of carbonyl compounds. The underlying nucleophilic addition-elimination mechanism is well-understood and proceeds under relatively mild, acid-catalyzed conditions. The resulting 4-nitrophenylhydrazones are stable, crystalline solids whose physical and spectroscopic properties provide definitive structural confirmation. The protocols and data presented in this guide offer a solid foundation for researchers in organic synthesis, analytical chemistry, and drug development to utilize this classic reaction in their work.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 3. ijrpc.com [ijrpc.com]

- 4. benchchem.com [benchchem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Addition-elimination condensation reactions of aldehydes ketones identification with 2,4-dinitrophenylhydrazine 24DNPH equations reagents advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 8. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Nitrophenylhydrazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Nitrophenylhydrazine, a versatile reagent with significant applications in organic synthesis and analytical chemistry. This document details its key characteristics, provides robust experimental protocols for its synthesis and primary reactions, and illustrates important chemical pathways and workflows. The information is curated to support researchers and professionals in the fields of chemistry and drug development in leveraging this compound for their work.

Core Properties of 4-Nitrophenylhydrazine

4-Nitrophenylhydrazine is a C-nitro compound and a member of the phenylhydrazine class.[1] It presents as orange-red leaflets or needles, often wetted with water for stability, as the dry state can be explosive and sensitive to friction.[1][2][3] It is a crucial reagent for the derivatization of ketones and aliphatic aldehydes.[1][2][3]

Physical and Chemical Data

A summary of the key physical and chemical properties of 4-Nitrophenylhydrazine is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇N₃O₂ | [1][3][4][5][6][7] |

| Molecular Weight | 153.14 g/mol | [1][3][4][5] |

| Appearance | Orange-red leaflets or needles | [1][2][3] |

| Melting Point | 156 °C (decomposes) | [3][6][8] |

| Boiling Point | 344 °C at 760 mmHg (estimated) | [9] |

| Solubility | Soluble in hot water, DMSO, and Methanol.[4][9][10] Soluble in hot benzene, alcohol, chloroform, and ethyl acetate.[11] | |

| pKa | 3.81 ± 0.20 (Predicted) | [8][9] |

| Density | 1.419 g/cm³ | [9] |

| CAS Number | 100-16-3 | [1][4][5][6][7][8] |

| Vapor Pressure | 0.000946 mmHg | [1] |

| Flash Point | 161.8 °C | [9] |

Experimental Protocols

Detailed methodologies for the synthesis of 4-Nitrophenylhydrazine and its utilization in key chemical transformations are provided below.

Synthesis of 4-Nitrophenylhydrazine Hydrochloride

This protocol outlines the synthesis of 4-Nitrophenylhydrazine hydrochloride from 4-nitroaniline.

Materials:

-

4-Nitroaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Stannous Chloride (SnCl₂)

-

Deionized Water

-

Ice

Procedure:

-

Dissolve 1.47 g (10.6 mmol) of 4-nitroaniline in 2 mL of concentrated hydrochloric acid.[1]

-

Cool the solution to 0°C in an ice bath.[1]

-

Prepare a solution of 717 mg (10.4 mmol) of sodium nitrite in 4 mL of ice-cooled water.[1]

-

Add the sodium nitrite solution dropwise to the 4-nitroaniline solution while maintaining the temperature at 0°C and stirring continuously for 1 hour.[1]

-

Prepare a pre-cooled solution of 4.7 g (20.8 mmol) of stannous chloride in 2 mL of concentrated hydrochloric acid.[1]

-

Slowly add the stannous chloride solution to the diazonium salt mixture.[1]

-

Continue stirring the reaction mixture at 0°C for 2 hours.[1]

-

A yellow-orange precipitate will form. Collect the precipitate by vacuum filtration.

-

Wash the precipitate thoroughly with ice-cold water until the filtrate is neutral (pH ≈ 7).[1]

-

Dry the collected 4-nitrophenylhydrazine hydrochloride overnight under vacuum.[1]

Formation of 4-Nitrophenylhydrazone from an Aldehyde

This protocol describes the reaction of 4-Nitrophenylhydrazine with an aldehyde to form a 4-nitrophenylhydrazone, a common method for the identification and characterization of carbonyl compounds.

Materials:

-

Aldehyde (e.g., ethanal)

-

4-Nitrophenylhydrazine

-

Ethanol

-

Deionized Water

Procedure:

-

Dissolve 1 equivalent of the aldehyde in 20 mL of ethanol.

-

Add 1 equivalent of 4-Nitrophenylhydrazine to the solution and shake to mix.

-

Warm the reaction mixture on a water bath at 50°C for 20 minutes with stirring.

-

Cool the mixture in a refrigerator for 3 hours to facilitate crystallization.

-

Filter the resulting crystals, wash with cold water, and dry.

Fischer Indole Synthesis

This protocol outlines the synthesis of an indole derivative using 4-Nitrophenylhydrazine and a ketone, following the Fischer indole synthesis methodology.

Materials:

-

4-Nitrophenylhydrazine

-

Ketone (e.g., 2-methylcyclohexanone)

-

Glacial Acetic Acid

-

1 M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CDCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine 0.29 g (1.89 mmol) of 4-nitrophenylhydrazine, 0.21 g (1.89 mmol) of 2-methylcyclohexanone, and 3 g (0.05 mol) of glacial acetic acid.[2]

-

Reflux the mixture with stirring for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture with 1 M NaOH solution.[2]

-

Dilute with 100 mL of water and extract the product with dichloromethane (3 x 100 mL).[2]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[2]

-

Remove the solvent by rotary evaporation to obtain the crude indole product.[2]

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflow and reaction mechanisms central to the chemistry of 4-Nitrophenylhydrazine.

Caption: Workflow for the synthesis of 4-Nitrophenylhydrazine Hydrochloride.

Caption: Mechanism of 4-Nitrophenylhydrazone formation.

Caption: Key steps in the Fischer Indole Synthesis mechanism.

References

- 1. 4-Nitrophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Page loading... [guidechem.com]

- 5. chegg.com [chegg.com]

- 6. science-revision.co.uk [science-revision.co.uk]

- 7. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 8. researchgate.net [researchgate.net]

- 9. jk-sci.com [jk-sci.com]

- 10. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of 4-Nitrophenylhydrazine

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to ensuring both laboratory safety and the integrity of experimental outcomes. 4-Nitrophenylhydrazine (PNPH), a versatile organic compound, is widely utilized as a derivatizing agent for the detection and quantification of aldehydes and ketones in various analytical procedures, including high-performance liquid chromatography (HPLC).[1][2] However, its utility is matched by a significant hazard profile, necessitating a thorough understanding of its properties and strict adherence to safety protocols.

This technical guide provides an in-depth overview of the safety data, handling precautions, emergency procedures, and experimental protocols associated with 4-Nitrophenylhydrazine, compiled from authoritative safety data sheets and chemical databases.

Hazard Identification and Classification

4-Nitrophenylhydrazine is classified as a hazardous substance due to its flammability, toxicity, and potential for skin sensitization.[3][4] The primary hazards are summarized below.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Flammable Solids | 1 | H228: Flammable solid[3][5] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3][4][5] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[3][4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][5] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[3][5] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation[3][5] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer[5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3][5] |

Source: Compiled from multiple safety data sheets.[3][4][5]

Signal Word: Danger[3]

Table 2: NFPA 704 Ratings

| Category | Rating | Description |

|---|---|---|

| Health | 2 | Can cause temporary incapacitation or residual injury. |

| Flammability | 1 | Must be preheated before ignition can occur. |

| Instability/Reactivity | 3 | Capable of detonation or explosive decomposition but requires a strong initiating source. |

Source: As listed for p-NITRO PHENYL HYDRAZINE 98.5% AR.[2]

Physicochemical and Toxicological Profile

Understanding the physical, chemical, and toxicological properties of 4-Nitrophenylhydrazine is essential for its safe handling.

Table 3: Physical and Chemical Properties

| Property | Value |

|---|---|

| Chemical Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.14 g/mol [2] |

| Appearance | Orange to brown or orange-red powder/crystals.[2][6][7] |

| Melting Point | ~156-158 °C (with decomposition)[2] |

| Solubility | Slightly soluble in cold water; soluble in hot water, alcohol, chloroform, and ethyl acetate.[2][8] |

| pH | 6 - 8[3] |

| Vapor Pressure | 0.000946 mmHg[4] |

Source: Compiled from various chemical databases and safety data sheets.[2][3][4][6][7][8]

Table 4: Toxicological Summary

| Exposure Route | Effect |

|---|---|

| Oral | Harmful if swallowed. May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[2][3][6] |

| Dermal | Harmful in contact with skin. Causes skin irritation. May cause an allergic skin reaction (sensitization).[3][6] |

| Inhalation | Causes respiratory tract irritation. Vapors may cause dizziness or a burning sensation in the chest.[2][3][6] |

| Eye Contact | Causes serious eye irritation, potentially leading to chemical conjunctivitis and corneal damage.[2][3][6] |

| Chronic Effects | Mutagenic for bacteria and/or yeast. Not classified as a carcinogen by IARC, but some suppliers list it as a Category 2 carcinogen.[2][5][8] |

| LD50/LC50 | Data not available for 4-Nitrophenylhydrazine.[2][8] |

Source: Compiled from multiple safety data sheets.[2][3][5][6][8]

Safe Handling, Storage, and Emergency Protocols

Strict adherence to prescribed handling and storage procedures is critical to mitigate the risks associated with 4-Nitrophenylhydrazine.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Always handle in a well-ventilated area. Use a chemical fume hood or other local exhaust ventilation to keep airborne levels below exposure limits.[9]

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[8]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Inspect gloves prior to use.[2][8]

-

Respiratory Protection: If ventilation is insufficient or dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][9]

-

Static Control: The material is a flammable solid and can accumulate static charge. Use spark-proof tools and ensure all equipment is properly grounded and bonded.[4][6][7]

Storage and Incompatibility

-

Storage Conditions: Store in a tightly closed, original container in a cool, dry, well-ventilated, and fireproof place.[3] The material is often supplied wetted with water (typically >30%) to reduce its explosive hazard; do not allow it to dry out.[7][9][10]

-

Conditions to Avoid: Keep away from heat, sparks, open flames, direct sunlight, and sources of ignition.[3][8] Avoid dust generation, friction, or shock, especially when dry.[7][10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and alkalis.[2][7][8] It can react explosively with a wide range of materials including metal oxides and alkali metals.[7][11]

First Aid and Emergency Response

Table 5: First Aid Measures

| Exposure | Procedure |

|---|---|

| Inhalation | Remove person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][6] |

| Skin Contact | Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash occurs.[3][5][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][7] |

-

Spill Response: For minor spills, remove all ignition sources. Wear appropriate PPE. With a non-sparking shovel, carefully place material into a clean, dry, loosely covered container for disposal. Avoid creating dust clouds.[4][5] For major spills, evacuate the area and alert the fire brigade.[4][5]

-

Firefighting: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[3] Do NOT use a heavy water stream.[3] If a fire reaches the cargo, it may explode; in such cases, evacuate the area and let it burn from a safe distance.[7][10]

Experimental Protocols: Derivatization of Carbonyls

4-Nitrophenylhydrazine is a key reagent for the derivatization of aldehydes and ketones, converting them into stable, colored 4-nitrophenylhydrazone derivatives that can be easily detected and quantified.

Protocol 1: Qualitative Test for Aldehydes and Ketones (Brady's Test)

This protocol provides a method for the qualitative identification of a carbonyl functional group. A positive test is indicated by the formation of a yellow, orange, or red precipitate.

Methodology:

-

Reagent Preparation (Brady's Reagent): In a fume hood, dissolve 0.5 g of 4-Nitrophenylhydrazine in approximately 12-13 mL of 85% phosphoric acid. This may require stirring for 10-15 minutes. Once fully dissolved, add ethanol to a final volume of 25 mL and stir to mix.

-

Sample Preparation: Dissolve a few drops of the test compound (e.g., ethanal, propanone) in a small amount of ethanol in a test tube or well plate.

-

Reaction: Add 10 drops of the prepared Brady's Reagent to the sample solution.

-

Observation: Observe for the formation of a bright yellow, orange, or red precipitate over the next few minutes. The formation of a precipitate indicates the presence of an aldehyde or ketone.

Protocol 2: General Method for Quantitative Analysis by HPLC

This protocol outlines the general steps for derivatizing carbonyl compounds for quantitative analysis using HPLC with UV detection.

Methodology:

-

Reagent and Standard Preparation:

-

Derivatizing Reagent: Prepare a saturated solution of purified (recrystallized) 4-Nitrophenylhydrazine in HPLC-grade acetonitrile. This solution should be prepared fresh and protected from light.

-

Acid Catalyst: Prepare a solution of an acid catalyst (e.g., 2N HCl or phosphoric acid) in the reaction solvent.

-

Standards: Prepare stock solutions of the target carbonyl compounds in acetonitrile.

-

-

Derivatization Procedure:

-

To a known volume of the sample or standard solution in a vial, add an excess of the 4-Nitrophenylhydrazine derivatizing reagent.

-

Add the acid catalyst to facilitate the reaction.

-

Cap the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 60 minutes) to ensure complete reaction.

-

-

Sample Extraction (if necessary):

-

For aqueous samples, the resulting hydrazone derivatives can be extracted using solid-phase extraction (SPE) with a C18 cartridge or via liquid-liquid extraction with a solvent like methylene chloride.

-

Elute the derivatives from the SPE cartridge with a suitable solvent (e.g., ethanol or acetonitrile).

-

-

HPLC Analysis:

-

Dilute the final extracted sample to a known volume with the mobile phase.

-

Analyze the sample using reverse-phase HPLC with a UV detector set to the appropriate wavelength for the hydrazone derivatives (typically around 350-365 nm).

-

Quantify the carbonyl compounds by comparing the peak areas to a calibration curve generated from the derivatized standards.

-

Conclusion

4-Nitrophenylhydrazine is an indispensable reagent in analytical chemistry, but its significant hazards demand respect and careful management. By understanding its chemical properties, adhering to stringent safety protocols, utilizing appropriate personal protective equipment, and following established experimental procedures, researchers can safely harness its capabilities. This guide serves as a foundational resource to promote a culture of safety and awareness when working with this potent and valuable chemical. Always consult the most current Safety Data Sheet provided by your supplier before use.

References

- 1. mostarsyp.org [mostarsyp.org]

- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 3. lobachemie.com [lobachemie.com]

- 4. (4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. epa.gov [epa.gov]

Spectroscopic Profile of 4-Nitrophenylhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitrophenylhydrazine, a crucial reagent and building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and application in further research.

Spectroscopic Data Summary

The key spectroscopic data for 4-Nitrophenylhydrazine are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 4-Nitrophenylhydrazine

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.41 | Singlet | -NH |

| 8.01 | Doublet | Aromatic CH (ortho to -NO₂) |

| 6.82 | Doublet | Aromatic CH (ortho to -NHNH₂) |

| 4.51 | Singlet | -NH₂ |

Solvent: DMSO-d₆[1]

Table 2: ¹³C NMR Spectroscopic Data of 4-Nitrophenylhydrazine

| Chemical Shift (δ, ppm) | Assignment |

| 154.5 | C-NO₂ |

| 137.0 | C-NHNH₂ |

| 126.0 | CH (ortho to -NO₂) |

| 110.5 | CH (ortho to -NHNH₂) |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands of 4-Nitrophenylhydrazine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3333 | Strong | N-H stretching (hydrazine) |

| 3200 - 3000 | Medium | Aromatic C-H stretching |

| ~1595 | Strong | N-H bending |

| ~1500 & ~1330 | Strong | Asymmetric & Symmetric NO₂ stretching |

| ~1280 | Medium | C-N stretching |

Sample Preparation: KBr pellet or Nujol mull[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data of 4-Nitrophenylhydrazine

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| ~395 | Not specified | Methanol |

Note: The strong absorption is attributed to π→π and n→π* electronic transitions within the conjugated aromatic system.[2]*

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are generalized for solid organic compounds and are directly applicable to 4-Nitrophenylhydrazine.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 4-Nitrophenylhydrazine for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube and label it appropriately.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum, typically with a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any absorbed water.

-

In an agate mortar, grind 1-2 mg of 4-Nitrophenylhydrazine into a very fine powder.

-

Add approximately 100-200 mg of the dry KBr to the mortar.

-

Gently but thoroughly mix and grind the sample and KBr together until a homogeneous mixture is obtained.

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of 4-Nitrophenylhydrazine of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent, such as methanol.

-

From the stock solution, prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.1 and 1.0 for optimal accuracy.

-

Use a matched pair of quartz cuvettes for the analysis. Fill one cuvette with the pure solvent (to be used as the blank) and the other with the sample solution.

-

-

Data Acquisition:

-